molecular formula C4ClF5 B1585668 2-Chloropentafluoro-1,3-butadiene CAS No. 392-42-7

2-Chloropentafluoro-1,3-butadiene

Cat. No.: B1585668
CAS No.: 392-42-7
M. Wt: 178.49 g/mol
InChI Key: ZQZMAJGEFXFVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropentafluoro-1,3-butadiene is a reactive molecule that belongs to the group of polyhalogenated compounds . It has been shown to react with alkoxides in single-crystal x-ray diffraction studies .


Synthesis Analysis

The synthesis of this compound is based on the chlorination of butadiene using chlorine gas . This reaction leads to cycloadditions and nucleophilic substitution reactions with carbanions .


Molecular Structure Analysis

The molecular formula of this compound is C4ClF5 . Its molecular weight is 178.49 g/mol .


Chemical Reactions Analysis

This compound is known to react with alkoxides and alkoxides in single-crystal x-ray diffraction studies . This reaction leads to cycloadditions and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.492g/cm3 . Its boiling point is 15.3ºC at 760mmHg . The molecular formula is C4ClF5 and the molecular weight is 178.49 g/mol .

Scientific Research Applications

Carcinogenicity Studies

  • Carcinogenic Potential in Rodents : Chloroprene (2-chloro-1,3-butadiene) was found to be carcinogenic to various organs in rats and mice, indicating its potential health hazards (Melnick et al., 1999).
  • Toxicity and Carcinogenicity Comparisons : Studies compared chloroprene with other structurally similar chemicals, revealing significant species differences in carcinogenic responses and multiple organ tumorigenic effects (Melnick & Sills, 2001).

Polymerization Studies

  • Controlled Polymerization : 2-Chloro-1,3-butadiene, or chloroprene, has been shown to undergo controlled polymerization using reversible addition-fragmentation chain transfer, indicating potential in synthesizing poly(2-chloro-1,3-butadiene) with controlled molecular weight for various industrial applications (Pullan et al., 2013).

Chemical Reaction Studies

  • Cycloaddition Reactions : The [4 + 2] Cycloadditions of Halogeno Thiazyls with 2-Chloropentafluoro-1,3-butadiene were studied, demonstrating the ability to produce thiazines and other derivatives, which could have implications in organic synthesis (Boese et al., 1993).
  • Electrophilic Reactions : Investigations into the electrophilic reactions of 2-chloroperfluoro-1,3-butadiene showed regioselective chlorofluorination and bromofluorination, relevant for developing new synthetic methodologies (Chepick et al., 1993).

Applications in Catalysis

  • Hydrodimerization Catalysis : Palladium(II) compounds dissolved in ionic liquids were effective in catalyzing the hydrodimerization of 1,3-butadiene, suggesting potential applications in synthetic chemistry (Dullius et al., 1998).
  • Hydrosilylation of Dienes : The selective hydrosilylation of conjugated dienes including butadiene was reported, opening new possibilities for organic/inorganic materials synthesis (Parker et al., 2014).

Environmental and Health Implications

  • Human Health Aspects : 1,3-Butadiene, closely related to chloroprene, was reviewed for its toxicity and carcinogenicity, emphasizing the health risks associated with exposure (Melnick & Huff, 1992).
  • Environmental Impact : Studies on the combustion and emission of 1,3-butadiene, a structurally similar compound, provided insights into the environmental impact and potential regulations for these chemicals (Zhou et al., 2018).

Mechanism of Action

Target of Action

2-Chloropentafluoro-1,3-butadiene is a reactive molecule that belongs to the group of polyhalogenated compounds . Its primary targets are alkoxides and carbanions . These targets play a crucial role in various chemical reactions, including cycloadditions and nucleophilic substitution reactions .

Mode of Action

The interaction of this compound with its targets leads to significant changes in their structure and function. Specifically, this compound reacts with alkoxides and carbanions, leading to cycloadditions and nucleophilic substitution reactions . Additionally, it reacts with halogens at room temperature, forming chlorinated dienes .

Biochemical Pathways

The reactions involving this compound affect several biochemical pathways. The cycloadditions and nucleophilic substitution reactions it induces can lead to the formation of new compounds with potential biological activity . .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes with its targets. For instance, its reaction with alkoxides and carbanions can lead to the formation of new compounds, potentially affecting various cellular processes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has been shown to react with halogens at room temperature , suggesting that temperature is a key factor influencing its reactivity Other environmental factors, such as pH and the presence of other chemicals, may also affect its action

Safety and Hazards

2-Chloropentafluoro-1,3-butadiene is classified as flammable and toxic . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to remove all contaminated clothing and rinse skin with water .

Future Directions

In recent decades, the use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted more interest, specifically in the chemical industry . The development of innovative efficient catalysts has been key to achieving these industrially relevant conversions of 1,3-butadiene .

Biochemical Analysis

Biochemical Properties

2-Chloropentafluoro-1,3-butadiene plays a significant role in biochemical reactions due to its high reactivity and ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through halogen bonding and van der Waals forces. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can form adducts with proteins, altering their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound can lead to the upregulation or downregulation of specific genes involved in stress response and detoxification . Moreover, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, forming stable complexes that disrupt normal cellular functions . This compound can also inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in enzyme activity and subsequent metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates that may have different biological effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including chronic inflammation and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . For instance, high doses of this compound have been associated with liver and kidney damage, as well as increased risk of cancer in animal studies. Threshold effects have also been observed, where certain biological responses are only triggered above specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can undergo phase I metabolic reactions, such as oxidation and reduction, catalyzed by cytochrome P450 enzymes . These reactions can lead to the formation of reactive metabolites that may further interact with cellular components. Additionally, this compound can participate in phase II metabolic reactions, where it is conjugated with endogenous molecules like glutathione, enhancing its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific binding proteins or transporters . Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and induce oxidative stress. The precise localization of this compound within cells can significantly influence its biological effects and potential toxicity.

Properties

IUPAC Name

2-chloro-1,1,3,4,4-pentafluorobuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF5/c5-1(3(7)8)2(6)4(9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMAJGEFXFVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(=C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371493
Record name 2-Chloropentafluoro-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-42-7
Record name 2-Chloropentafluoro-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropentafluoro-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropentafluoro-1,3-butadiene
Reactant of Route 2
2-Chloropentafluoro-1,3-butadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.